molecular formula C22H22ClN3 B3889959 N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B3889959
M. Wt: 363.9 g/mol
InChI Key: TWQVZDVHNYVVPY-LFVJCYFKSA-N
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Description

N-(2-Chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine (CAS: 306952-10-3) is a synthetic compound characterized by a piperazine core substituted with a 1-naphthylmethyl group at the 4-position and a 2-chlorobenzylidene moiety at the N-position. Its molecular formula is C₂₂H₂₂ClN₃, with an average molecular mass of 363.89 g/mol and a monoisotopic mass of 363.150225 Da . The 1-naphthylmethyl group enhances hydrophobicity, while the 2-chlorophenyl moiety may contribute to electron-withdrawing effects, influencing reactivity and binding affinity .

Properties

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3/c23-22-11-4-2-7-19(22)16-24-26-14-12-25(13-15-26)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQVZDVHNYVVPY-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference(s)
N-(2-Chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 1-Naphthylmethyl, 2-chlorobenzylidene 363.89 N/A (Reference compound)
N'-(2-Chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide Benzohydrazide, dimethylamino ethoxy group 358.84 Antiamoebic activity against Entamoeba histolytica (mechanism not fully elucidated)
N'-(2-Chlorobenzylidene)-1-(4-hydroxyphenyl)-β-carboline-3-carbohydrazide β-Carboline core, 4-hydroxyphenyl 429.87 Cytotoxic against PC-3 (prostate) and OVCAR-03 (ovarian) cancer cells (IC₅₀ ~1.65–1.83 μM)
(2-Chloro-5-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine 2-Chloro-5-nitrobenzylidene, 2-methoxyphenyl 386.82 Enhanced electron-withdrawing effects due to nitro group; potential for altered solubility
4-(2-Chlorobenzyl)-N-[(5-methyl-2-thienyl)methylene]piperazin-1-amine 2-Chlorobenzyl, 5-methylthienyl 333.88 Thienyl group may improve binding to sulfur-rich enzyme active sites
N-Benzylidene-4-(1-naphthylmethyl)-1-piperazinamine Benzylidene (no chlorine), 1-naphthylmethyl 329.45 Reduced halogen-mediated interactions compared to chlorinated analogues

Key Findings and Trends

Role of the Chlorobenzylidene Group

The 2-chlorobenzylidene moiety is a common feature in compounds with demonstrated biological activity. For example:

  • Antiparasitic Activity: In hydrazone hybrids like N'-(2-chlorobenzylidene)-4-(2-(dimethylamino)ethoxy)benzohydrazide, this group correlates with antiamoebic effects, though the exact mechanism remains unclear .
  • Cytotoxicity : In β-carboline derivatives, the chlorobenzylidene group enhances cytotoxicity, as seen in its activity against prostate and ovarian cancer cell lines (IC₅₀ values comparable to other active compounds) .

Impact of Aromatic Substitutions

  • Naphthyl vs.
  • Nitro and Methoxy Modifications : The addition of a nitro group (e.g., in 2-chloro-5-nitrobenzylidene analogues) introduces strong electron-withdrawing effects, which may alter redox properties or target binding .

Stereochemical and Conformational Effects

  • The (E)-configuration of the benzylidene group is critical for maintaining planar geometry, as demonstrated in triazole derivatives like N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol. This conformation stabilizes intermolecular interactions (e.g., C–H⋯N/S bonds), influencing crystallinity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Reactant of Route 2
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N-(2-chlorobenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

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